molecular formula C14H17BO2 B116195 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane CAS No. 159087-45-3

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

Cat. No. B116195
M. Wt: 228.1 g/mol
InChI Key: VEIORNIWTVJLCN-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C14H17BO2 . It has an average mass of 228.095 Da and a mono-isotopic mass of 228.132156 Da .


Molecular Structure Analysis

The molecular structure of phenylboronic ester derivatives, including “4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane”, has been determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of mercapto- and piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds displayed inhibitory activity against serine proteases such as thrombin without significant S–B coordination and only weak N–B coordination in both solid-state and solution (Spencer et al., 2002).
  • It's involved in the formation of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, a compound characterized through a single crystal X-ray diffraction study, indicating no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Applications in Material and Biological Sciences

  • The derivative has been used in synthesizing novel boron-containing stilbene derivatives. These derivatives are potential intermediates for creating new materials for technologies like Liquid Crystal Display and are being tested for therapeutic potential in Neurodegenerative diseases (Das et al., 2015).
  • Electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, have been studied revealing a lower oxidation potential for organoborate compared to organoborane and the successful anodic substitution reaction of organoboronate ester and organoborate to afford selectively substituted products (Tanigawa et al., 2016).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIORNIWTVJLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471378
Record name 2-Phenyl-1-ethynylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

CAS RN

159087-45-3
Record name 2-Phenyl-1-ethynylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of IId′ (10 mL, 91 mmol) in dry THF (50 mL) at −78° C. was added n-BuLi (2.5 M in n-hexane, 40 mL, 100 mmol). Another flask was charged with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (18.7 mL, 91 mmol) in dry THF (100 mL) under argon atmosphere, and the reaction mixture was cooled to −78° C. The lithium acetylide from the first flask, which was cooled to −78° C., was slowly added to the second by a double-ended needle. The mixture was stirred at −78° C. for 2 hours, after which anhydrous HCl (105 mmol) was added. Then, reaction mixture was warmed to room temperature. After removal of the precipitated LiCl by filtration and removal of solvents under reduced pressure, the residue was purified by distillation (185-200° C./15 mbar) to afford IIId (16.05 g, 76%) as a colourless oil.
Quantity
18.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
105 mmol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
RK Sahoo, S Rajput, AG Patro, S Nembenna - Dalton Transactions, 2022 - pubs.rsc.org
A new example of a structurally characterized conjugated bis-guanidinate (CBG) supported zinc(I) dimer, ie, LZnZnL (3) (L = {(ArNH)(ArN)–CN–C(NAr)(NHAr)}; Ar = 2,6-Et2-C6H3) with …
Number of citations: 7 pubs.rsc.org
GA Molander, NM Ellis - The Journal of organic chemistry, 2008 - ACS Publications
A number of alkynyl pinacolboronates bearing various functional groups were synthesized according to literature methods. These were then stereoselectively reduced to the cis-alkenyl …
Number of citations: 93 pubs.acs.org
G Albarghouti, S Rayyan - Organic Preparations and Procedures …, 2020 - Taylor & Francis
The substituted cyclopentenone unit is a common scaffold in numerous natural products and pharmaceuticals. 1 As well, the cyclopentene moiety is also an important functional group …
Number of citations: 4 www.tandfonline.com
MD Helm, JE Moore, A Plant… - Angewandte Chemie, 2005 - Wiley Online Library
Aryl boronic acids and esters represent one of the most heavily used classes of synthetic intermediates in recent times.[1] The versatility of the CÀB bond allows the organoboron …
Number of citations: 93 onlinelibrary.wiley.com
Y Wang, P Ma, N Ma, J Wang - Organic Letters, 2023 - ACS Publications
Ligand-controlled nickel-catalyzed selective cleavage of the C1–C2 or C1–C8 bond of benzocyclobutenones (BCBs) is reported. The delicate selection of dpppe or PMe 3 as the ligand …
Number of citations: 3 pubs.acs.org
H Braunschweig, K Geetharani… - Angewandte Chemie …, 2014 - Wiley Online Library
A new catalytic synthetic route to functionalized 1,2‐azaborinines has been developed by the [2+2]/[2+4] cycloaddition reactions of di‐tert‐butyliminoboranes and alkynes in presence of …
Number of citations: 90 onlinelibrary.wiley.com
焦佼 - 2013 - ousar.lib.okayama-u.ac.jp
Highly regio-and stereoselctive synthesis of multisubstituted olefins presents a particular challenge in organic synthesis. Chemists are still dedicating big efforts to exploit facile, practical…
Number of citations: 3 ousar.lib.okayama-u.ac.jp
RK Sahoo, AG Patro, N Sarkar, S Nembenna - ACS omega, 2023 - ACS Publications
The conjugated bis-guanidinate-stabilized zinc hydride complex (I)-precatalyzed chemoselective dehydroborylation of a wide array of terminal alkynes with excellent yields is reported. …
Number of citations: 3 pubs.acs.org
X Liu - 2020 - opus.bibliothek.uni-wuerzburg.de
Chapter two reports the catalytic triboration of terminal alkynes with B2pin2 using readily available Cu(OAc)2 and PnBu3. Various 1,1,2-triborylalkenes, a class of compounds which …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
H EONG - core.ac.uk
M Metal A Carboxylic acid Cat. Catalyst L Ligand CDC Cross-dehydrogenative coupling THIQ 1, 2, 3, 4-Tetrahydroisoquinoline AuNPore Nanoporous gold AgNPore Nanoporous silver …
Number of citations: 2 core.ac.uk

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